molecular formula C10H15NO4 B2867960 Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate CAS No. 1798659-86-5

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate

Cat. No.: B2867960
CAS No.: 1798659-86-5
M. Wt: 213.233
InChI Key: ROIMCKGATADPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring, an ethyl group, a methoxyethyl group, and a carbamate group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 2-furylcarbinol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The choice of raw materials and solvents is also crucial to ensure sustainability and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated furans.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate can be compared with other furan derivatives such as:

    Furfuryl alcohol: A simpler furan derivative with different chemical properties and applications.

    2,5-Furandicarboxylic acid: A more complex furan derivative used in the production of bioplastics.

    2,5-Dimethylfuran: A furan derivative with potential as a biofuel.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMCKGATADPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CC=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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